molecular formula C8H11NO B019229 (S)-(+)-2-Phenylglycinol CAS No. 20989-17-7

(S)-(+)-2-Phenylglycinol

Cat. No.: B019229
CAS No.: 20989-17-7
M. Wt: 137.18 g/mol
InChI Key: IJXJGQCXFSSHNL-MRVPVSSYSA-N
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Description

(S)-(+)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula C8H11NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its optical activity, with the (S)-enantiomer being the biologically active form. It is commonly used in asymmetric synthesis and as a chiral building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Phenylglycinol can be synthesized through several methods, including:

    Reduction of (S)-2-Phenylglycine: This method involves the reduction of (S)-2-Phenylglycine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Asymmetric Hydrogenation: This method employs chiral catalysts to hydrogenate 2-Phenylglycine derivatives, resulting in the formation of this compound with high enantiomeric purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-Phenylglycine derivatives using chiral catalysts. This method is preferred due to its efficiency and ability to produce large quantities of the compound with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Phenylglycinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Phenylglycine or other related compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form 2-Phenylethanol using reducing agents like LiAlH4 or NaBH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products:

    Oxidation: 2-Phenylglycine and related compounds.

    Reduction: 2-Phenylethanol.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

(S)-(+)-2-Phenylglycinol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: this compound is an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is used in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Phenylglycinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(S)-(+)-2-Phenylglycinol can be compared with other similar compounds, such as:

    ®-(-)-2-Phenylglycinol: The enantiomer of this compound, which has different biological activity and applications.

    2-Phenylethanol: A related compound that lacks the amino group and has different chemical properties and uses.

    2-Phenylglycine: The precursor to this compound, which is used in similar applications but has different reactivity.

Uniqueness: this compound is unique due to its chiral nature and its ability to act as a versatile intermediate in the synthesis of various complex molecules. Its high enantiomeric purity and specific interactions with biological targets make it valuable in both research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXJGQCXFSSHNL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943295
Record name 2-Amino-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20989-17-7
Record name (+)-Phenylglycinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20989-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, beta-amino-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020989177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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